4-(2',4'-Difluorobenzoyl)-4-oxo-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid is an organic compound characterized by the presence of a difluorobenzoyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of 4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid typically involves the reaction of 2,4-difluorobenzoic acid with a suitable butanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid can be compared with similar compounds such as:
2,4-Difluorobenzoic acid: Shares the difluorobenzoyl group but lacks the butanoic acid backbone.
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride: Contains a piperidine ring instead of the butanoic acid backbone.
2-(2,4-Difluorobenzoyl)benzoic acid: Features a benzoic acid backbone instead of butanoic acid. The uniqueness of 4-(2’,4’-Difluorobenzoyl)-4-oxo-butanoic acid lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8F2O4 |
---|---|
Molekulargewicht |
242.17 g/mol |
IUPAC-Name |
5-(2,4-difluorophenyl)-4,5-dioxopentanoic acid |
InChI |
InChI=1S/C11H8F2O4/c12-6-1-2-7(8(13)5-6)11(17)9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
ASUITOJBGYUUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.